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Compound of Interest

Compound Name: BDP 630/650 hydrazide

Cat. No.: B1192287

Executive Summary

BDP 630/650 hydrazide is a far-red fluorescent dye based on the Boron-Dipyrromethene
(BODIPY) core, engineered to target carbonyl groups (aldehydes/ketones).[1][2][3] It serves as
a superior alternative to Cyanine5 (Cy5) and Alexa Fluor 647 hydrazides in applications
requiring extended photostability and high quantum yield.

While traditional cyanine dyes suffer from cis-trans isomerization and oxidative bleaching under
high-intensity illumination, the BDP 630/650 core maintains a rigid, non-isomerizable structure.
This results in a quantum yield of 0.91 (vs. ~0.28 for Cy5) and exceptional resistance to
photobleaching, making it the fluorophore of choice for long-term tracking of glycoproteins,
fluorescence polarization (FP) assays, and single-molecule imaging in the far-red channel.

Technical Core: Photophysics & Stability
The Structural Basis of Stability

The superior photostability of BDP 630/650 stems from its molecular architecture. Unlike
cyanine dyes, which rely on a flexible polymethine chain connecting two heterocycles, BDP
dyes utilize a rigid dipyrromethene core complexed with a disubstituted boron atom.

» Rigidity: The fused ring system prevents non-radiative decay via cis-trans isomerization, a
primary energy loss pathway for Cy5.
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o Oxidation Resistance: The lack of a long, exposed polymethine chain reduces susceptibility
to attack by reactive oxygen species (ROS) and singlet oxygen (

)

e Environmental Insensitivity: BDP fluorescence is largely independent of pH and solvent
polarity, unlike fluorescein or some rhodamine derivatives.

Comparative Photophysical Data

The following table contrasts BDP 630/650 with standard far-red fluorophores. Note the
significant advantage in Quantum Yield (QY) and Photostability.[4][5]

Property BDP 630/650 Cyanine5 (Cy5) Alexa Fluor 647
Excitation Max (nm) 628 649 650
Emission Max (nm) 642 666 665
Extinction Coeff. (
97,000 250,000 239,000
)
Quantum Yield (QY) 0.91 ~0.28 (in PBS) ~0.33
Photostability Exceptional Moderate High
- Low (Water); High )
Solubility Moderate (Water) High (Water)
(DMSO/DMF)
Stokes Shift ~14 nm ~17 nm ~15 nm

Critical Insight: While Cy5 has a higher extinction coefficient, BDP 630/650's near-unity quantum
yield compensates for brightness, and its photostability allows for higher laser power or longer

exposure times without signal degradation.

© 2026 BenchChem. All rights reserved. 2/7 Tech Support


https://www.mdpi.com/2306-5354/9/5/210
https://probes.bocsci.com/resources/how-bodipy-dyes-improve-fluorescent-probe-design.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192287?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Application Focus: Carbonyl Labeling Chemistry

BDP 630/650 hydrazide is specifically designed to label carbonyls.[2][3][6] In biological
systems, these are rarely free; they are generated via the periodate oxidation of cis-diols
(sugars) or N-terminal transamination.

Reaction Mechanism

The hydrazide group reacts with the aldehyde to form a hydrazone.[7] While hydrazones are
relatively stable, they can be susceptible to hydrolysis over long periods. For permanent
labeling, the hydrazone is often reduced to a hydrazine bond.

Click to download full resolution via product page

Figure 1: Chemical pathway for labeling glycoproteins using BDP 630/650 hydrazide. The
reduction step is optional but recommended for long-term tracking.

Experimental Protocols
Protocol A: Glycoprotein Labeling

Prerequisites:

e Dye Stock: Dissolve BDP 630/650 hydrazide in anhydrous DMSO or DMF at 10 mM. Do not
store in aqueous buffer.

o Labeling Buffer: 0.1 M Sodium Acetate, pH 5.5 (Acidic pH catalyzes hydrazone formation).
Workflow:
o Oxidation: Treat protein (1-5 mg/mL) with 1 mM Sodium Periodate (

) in acetate buffer for 30 minutes at 4°C in the dark.

e Quenching: Add glycerol (final 15 mM) to quench excess periodate. Incubate 5 mins.
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o Buffer Exchange: Remove periodate using a desalting column (e.g., PD-10) or dialysis
against Labeling Buffer.

o Conjugation: Add BDP 630/650 hydrazide stock to the oxidized protein (10-50 molar
excess).

o Note: Keep final DMSO concentration < 5% to prevent protein precipitation.
 Incubation: Incubate for 2-16 hours at room temperature (or 4°C overnight) in the dark.

 Purification: Remove unreacted dye via size-exclusion chromatography (Sephadex G-25) or
extensive dialysis.

Protocol B: Self-Validating Photostability Assay

To verify the "exceptional” stability claims in your specific experimental setup, perform this
comparative bleaching assay.

Methodology:

o Sample Prep: Prepare 1 uM solutions of BDP 630/650 and a reference dye (e.g., Cy5) in
PBS.

e Mounting: Place droplets in a glass-bottom 96-well plate or seal between slide and coverslip.

e lllumination: Use a fluorescence microscope with a 630-640 nm LED or laser. Set power to
100% (or a power density of ~1-5 W/cm?) to accelerate bleaching.

e Acquisition: Acquire images every 1 second for 300 seconds (5 minutes).
e Analysis: Measure mean fluorescence intensity (MFI) of the ROI over time. Normalize

to 100%.
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Start: Equimolar Solutions
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Figure 2: Workflow for quantifying photostability. This protocol provides a direct, instrument-
specific comparison of dye performance.

Troubleshooting & Optimization
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Issue Root Cause Solution

Ensure DMSO/DMF is used for
S ) ) ) o the stock. Add dye slowly while
Precipitation during labeling Dye insolubility in water ]
vortexing. Do not exceed 10%

organic solvent in the final mix.

Ensure NalO4 is fresh. Sialic

acid residues may be low; treat
Low Labeling Efficiency Insufficient oxidation with neuraminidase if targeting

internal sugars (galactose)

followed by galactose oxidase.

BDP is hydrophobic. Use 0.1%
) o Tween-20 or BSA in wash
High Background Hydrophobic sticking -
buffers to reduce non-specific

binding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of : Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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